1|A-Hydroxydeoxycholic Acid-d4

Description

Contextualization of Bile Acid Biology in Metabolism Research

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. mdpi.com For many years, their primary recognized function was their role as biological detergents that facilitate the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. mdpi.commdpi.com However, contemporary research has revealed that bile acids are also potent signaling molecules that play a central role in regulating the body's metabolism. mdpi.comnih.govnih.gov

These molecules act as ligands for various receptors, most notably the nuclear farnesoid X receptor (FXR) and the membrane-bound Takeda G-protein-coupled receptor 5 (TGR5). mdpi.commdpi.comfrontiersin.org Through the activation of these receptors, bile acids regulate their own synthesis and enterohepatic circulation, a process that recycles bile acids between the liver and the intestine. nih.govnih.gov This signaling network extends to the control of glucose, lipid, and energy homeostasis. frontiersin.orge-dmj.org

The composition of the bile acid pool is significantly influenced by the gut microbiota, which modifies primary bile acids (synthesized in the liver) into secondary bile acids. isotope.comuu.semdpi.com Given their extensive regulatory functions, it is not surprising that dysregulation of bile acid metabolism is linked to a variety of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. nih.govfrontiersin.orguu.se This has made bile acid signaling pathways a key area of investigation for understanding disease pathogenesis and developing new therapeutic strategies. nih.gov

Principles and Applications of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a powerful technique used in analytical chemistry and biochemistry to trace and quantify molecules within biological samples. nih.gov This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). isotope.comtandfonline.com The resulting isotopically labeled compound is chemically identical to its natural counterpart but has a higher molecular weight.

This mass difference is the key to its utility in mass spectrometry (MS), a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio. nih.govnih.gov When a stable isotope-labeled compound is added to a biological sample (e.g., blood or tissue) at a known concentration, it serves as an ideal internal standard. nih.govmedchemexpress.com Because the internal standard behaves identically to the endogenous analyte during sample extraction, purification, and analysis, it can be used to correct for any sample loss or variation in instrument response. uu.senih.gov

This approach, particularly when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly accurate and precise quantification of endogenous compounds, such as bile acids, in complex biological matrices. nih.govresearchgate.net The use of deuterated bile acids has become a standard practice in metabolomics for studying the dynamics of bile acid pools in health and disease. tandfonline.comavantiresearch.com

Structure

3D Structure

Properties

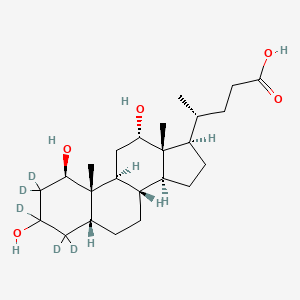

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15?,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1/i10D2,11D2,15D |

InChI Key |

DAKYVYUAVGJDRK-BKTGJNJASA-N |

Isomeric SMILES |

[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)O)[2H] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

Origin of Product |

United States |

Synthetic and Biocatalytic Pathways for 1|a Hydroxydeoxycholic Acid D4

Advanced Chemical Synthesis Methodologies for Deuterated Bile Acids

The chemical synthesis of deuterated bile acids, such as the d4 analogue of deoxycholic acid, is a multi-step process that demands rigorous control to achieve the desired isotopic enrichment and stereochemistry. A common strategy involves the use of deuterated reagents and intermediates. The synthesis typically begins with a readily available steroid precursor, which undergoes a series of chemical transformations to introduce the deuterium (B1214612) atoms at specific positions.

One plausible synthetic route to Deoxycholic Acid-d4 starts from a protected derivative of cholic acid. Key steps in such a synthesis would include selective oxidation and reduction reactions to modify the hydroxyl groups and stereospecifically introduce deuterium. For example, a ketone intermediate can be reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce a deuterium atom at a specific hydroxyl position. To achieve the d4 labeling, this process would need to be repeated at multiple sites on the bile acid scaffold.

Another advanced methodology involves hydrogen isotope exchange (HIE) on the deoxycholic acid molecule or a suitable precursor. This can be achieved using heavy water (D₂O) in the presence of a metal catalyst, such as palladium, platinum, or rhodium. The conditions for HIE, including temperature, pressure, and catalyst choice, must be carefully optimized to ensure high levels of deuterium incorporation at the desired positions without compromising the stereochemical integrity of the molecule.

The following table outlines a hypothetical multi-step chemical synthesis for Deoxycholic Acid-d4, highlighting key reactions and potential reagents.

| Step | Reaction | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of Hydroxyl Groups | e.g., Acetic anhydride, pyridine | To prevent unwanted side reactions at the 3α and 12α hydroxyl groups. |

| 2 | Introduction of Deuterium at C2 and C4 | Base-catalyzed exchange with D₂O | To introduce two of the four deuterium atoms. |

| 3 | Oxidation of C7-OH | e.g., Jones oxidation (CrO₃, H₂SO₄) | To form a ketone at the C7 position, a precursor to introducing deuterium. |

| 4 | Reductive Deuteration of C7-ketone | e.g., Sodium borodeuteride (NaBD₄) | To stereospecifically introduce a deuterium atom at the C7 position. |

| 5 | Deuteration of the Side Chain | e.g., α-halogenation followed by reduction with a deuterium source | To introduce the final deuterium atom on the cholanic acid side chain. |

| 6 | Deprotection | e.g., LiAlH₄ or saponification | To remove the protecting groups and yield Deoxycholic Acid-d4. |

Enzymatic and Biocatalytic Synthesis of 1α-Hydroxydeoxycholic Acid and Its Deuterated Analogues

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for the hydroxylation of steroids. The use of enzymes can lead to the formation of specific stereoisomers that are difficult to obtain through chemical methods.

Role of Cytochrome P450 Enzymes (e.g., CYP3A Subfamilies) in Hydroxylation Reactions

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including bile acids. google.com The CYP3A subfamily, particularly CYP3A4, is known to be involved in the hydroxylation of bile acids. google.com For instance, CYP3A4 has been shown to catalyze the 1β-hydroxylation of deoxycholic acid. mdpi.com While direct evidence for the 1α-hydroxylation of deoxycholic acid by wild-type CYP3A enzymes is not well-documented, their broad substrate specificity and catalytic versatility make them a starting point for enzyme engineering efforts. google.com The detoxification of bile acids is a key function of CYP3A4, which protects against their cytotoxic effects at high concentrations. mdpi.com

Development and Application of Engineered Biocatalysts (e.g., P450-BM3 Mutants)

The bacterial cytochrome P450-BM3 from Bacillus megaterium is a highly efficient and self-sufficient monooxygenase that has been extensively studied and engineered for various hydroxylation reactions. nih.gov Through techniques like directed evolution and site-directed mutagenesis, P450-BM3 variants have been created with altered regioselectivity and stereoselectivity, enabling the hydroxylation of steroids at positions that are not targeted by the wild-type enzyme. frontiersin.orgnih.gov

While specific P450-BM3 mutants for the 1α-hydroxylation of deoxycholic acid have not been reported in the literature, the successful engineering of these enzymes for other steroid hydroxylations suggests that a similar approach could be employed. frontiersin.orgwikipedia.org This would involve creating a library of P450-BM3 mutants and screening them for activity towards deoxycholic acid and selectivity for the 1α-position. The most promising mutants could then be further optimized to enhance their catalytic efficiency and stability.

The following table summarizes the potential biocatalytic approaches for the synthesis of 1α-Hydroxydeoxycholic Acid-d4.

| Enzyme Type | Substrate | Potential Product | Key Advantages | Challenges |

|---|---|---|---|---|

| Wild-type Cytochrome P450 (e.g., CYP3A4) | Deoxycholic Acid-d4 | 1β-Hydroxydeoxycholic Acid-d4 (major), other isomers | Readily available, known to hydroxylate bile acids. | Low selectivity for the 1α-position. |

| Engineered P450-BM3 Mutant | Deoxycholic Acid-d4 | 1α-Hydroxydeoxycholic Acid-d4 | High potential for regio- and stereoselectivity through directed evolution. High catalytic activity. | Requires extensive screening and optimization to develop a suitable mutant. |

Strategies for Stereospecific Deuterium Labeling and Isotopic Enrichment

Achieving high isotopic enrichment and stereospecific deuterium labeling is critical for the utility of 1α-Hydroxydeoxycholic Acid-d4 in metabolic studies. Several strategies can be employed to ensure the precise incorporation of deuterium.

In chemical synthesis, the choice of deuterated reagents and the reaction conditions are paramount. For example, the use of highly enriched deuterium sources, such as D₂O with >99% purity, is essential. Stereospecific reductions of ketone intermediates using deuterated reagents can provide precise control over the stereochemistry of the introduced deuterium atom. Chromatographic purification techniques, such as high-performance liquid chromatography (HPLC), can be used to separate the desired deuterated compound from any unlabeled or partially labeled species, thereby increasing the isotopic enrichment of the final product.

In biocatalytic approaches, the starting material, Deoxycholic Acid-d4, must be of high isotopic purity. The enzymatic hydroxylation step is inherently stereospecific, which ensures the formation of the desired 1α-hydroxy stereoisomer. The isotopic enrichment of the final product will be primarily determined by the enrichment of the deuterated substrate.

The following table details strategies for achieving high isotopic enrichment.

| Strategy | Description | Application in Synthesis | Expected Outcome |

|---|---|---|---|

| Use of Highly Enriched Deuterated Reagents | Employing reagents with high deuterium content (e.g., D₂O >99 atom % D, NaBD₄ >98 atom % D). | Chemical Synthesis | High incorporation of deuterium at each labeling step. |

| Stereocontrolled Reactions | Utilizing reactions that proceed with a known and high degree of stereoselectivity. | Chemical Synthesis | Precise placement of deuterium atoms in the correct stereochemical orientation. |

| Chromatographic Purification | Separation of the desired isotopically labeled compound from unlabeled or partially labeled byproducts. | Chemical and Biocatalytic Synthesis | Increased isotopic purity of the final product. |

| High Purity Substrate for Biocatalysis | Using Deoxycholic Acid-d4 with high isotopic enrichment as the starting material for the enzymatic reaction. | Biocatalytic Synthesis | The isotopic purity of the product is directly related to the purity of the substrate. |

Metabolic Fate and Biotransformation Studies of 1|a Hydroxydeoxycholic Acid D4

In Vitro Metabolic Pathway Elucidation of 1α-Hydroxydeoxycholic Acid

In vitro experimental systems are indispensable for characterizing the metabolic pathways of endogenous compounds and xenobiotics. springernature.com These models, particularly those using liver-derived components, provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

The liver is the central organ for bile acid metabolism. researchgate.net To investigate the biotransformation of 1α-Hydroxydeoxycholic Acid-d4, researchers utilize two primary in vitro models: hepatic subcellular fractions and isolated hepatocytes. srce.hrdls.com

Hepatic Microsomes : These are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. researchgate.netdls.com Incubating 1α-Hydroxydeoxycholic Acid-d4 with human liver microsomes, supplemented with necessary cofactors like NADPH, allows for the identification of oxidative metabolites. mdpi.commdpi.com This system is ideal for studying specific enzymatic reactions in a simplified matrix. researchgate.net

Isolated Hepatocytes : Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain the full complement of hepatic metabolic enzymes and cofactors, reflecting the in vivo environment more accurately. dls.commdpi.com Studies using suspended or cultured hepatocytes can reveal both Phase I and Phase II metabolic pathways for 1α-Hydroxydeoxycholic Acid-d4, providing a more comprehensive metabolic profile. dls.comnih.gov For instance, studies on the analogous compound 1β-hydroxy-deoxycholic acid (1β-OH-DCA) in human hepatocytes have successfully characterized its complete metabolic pathways. nih.govresearchgate.net

These models are crucial for determining metabolic stability and predicting in vivo hepatic clearance. dls.commdpi.com

Xenobiotic-metabolizing enzymes are a broad class of proteins that modify foreign compounds, but they also play a critical role in the metabolism of endogenous molecules like bile acids. youtube.comwikipedia.org The primary metabolic reactions involving 1α-Hydroxydeoxycholic Acid are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

Research on the closely related secondary bile acid, deoxycholic acid (DCA), has shown that its hydroxylation is specifically catalyzed by the CYP3A subfamily. nih.govresearchgate.net Specifically, CYP3A4 and CYP3A7 have been identified as the enzymes responsible for converting DCA into 1β-OH-DCA. nih.govmedchemexpress.com It is highly probable that the formation of 1α-OH-DCA from DCA is also mediated by these or other related CYP enzymes. Further metabolism of 1α-Hydroxydeoxycholic Acid-d4 itself, such as additional hydroxylation, would also likely be catalyzed by CYP3A enzymes, which are known to be involved in multiple steps of bile acid biotransformation. imrpress.com

Following Phase I oxidative metabolism, bile acids and their metabolites typically undergo Phase II conjugation reactions. These processes increase the water solubility of the compounds, facilitating their excretion into bile and urine. uri.eduoup.com The primary conjugation pathways for 1α-Hydroxydeoxycholic Acid-d4 include amidation with amino acids, glucuronidation, and sulfation.

Glycine (B1666218) and Taurine (B1682933) Conjugation : The most common metabolic fate for bile acids is conjugation with the amino acids glycine or taurine. nih.govnih.govscispace.com This reaction, known as amidation, is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which is present in the liver. nih.gov Studies on the metabolism of 1β-OH-DCA in human hepatocytes have confirmed that glycine conjugation is the predominant pathway, with taurine conjugation occurring to a lesser extent. nih.govresearchgate.netnih.gov

Glucuronidation : This pathway involves the addition of a glucuronic acid moiety, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uri.edu Glucuronidation is a significant detoxification pathway, particularly when the flow of bile is obstructed (cholestasis), as it enhances the urinary excretion of bile acids. nih.govnih.gov

Sulfation : Sulfation, the addition of a sulfo group by sulfotransferases (SULTs), is another important detoxification mechanism. uri.eduoup.com While it can be a minor reaction for many bile acids, it becomes more prominent for more toxic bile acids or during cholestatic conditions, increasing their elimination via urine. oup.comuri.edu

The relative contribution of these pathways can be quantified in vitro using hepatocytes, which contain all the necessary enzymes and cofactors for these conjugation reactions.

| Conjugation Pathway | Reactant Added | Primary Enzyme Family | Significance |

|---|---|---|---|

| Glycine Conjugation | Glycine | Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Major pathway for increasing hydrophilicity and biliary secretion. nih.govnih.gov |

| Taurine Conjugation | Taurine | Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Significant pathway, though often less predominant than glycine conjugation in humans. nih.govnih.govsemanticscholar.org |

| Glucuronidation | Glucuronic Acid | UDP-glucuronosyltransferases (UGTs) | Detoxification pathway that facilitates urinary excretion, especially in cholestasis. uri.edunih.gov |

| Sulfation | Sulfate Group | Sulfotransferases (SULTs) | Detoxification pathway that enhances urinary and fecal elimination. uri.eduoup.com |

Stable Isotope Tracing in Advanced Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govresearchgate.net The use of stable isotope-labeled compounds, such as 1α-Hydroxydeoxycholic Acid-d4, is central to this methodology. nih.gov

Considerations of Intestinal Microbiota Contributions to Bile Acid Modification Pathways

While a significant portion of bile acids are reabsorbed in the small intestine, a fraction passes into the colon, where they are extensively metabolized by the resident gut microbiota. nih.govnih.govyoutube.com These microbial transformations dramatically alter the composition of the bile acid pool. The metabolic fate of 1α-Hydroxydeoxycholic Acid-d4 within the gastrointestinal tract would be subject to these bacterial enzymatic activities.

Key microbial modifications include:

Deconjugation : The first step in microbial bile acid metabolism is typically the removal of the conjugated glycine or taurine group. nih.gov This reaction is catalyzed by a broad range of bacterial enzymes known as bile salt hydrolases (BSHs), which are produced by various gut bacteria, including species of Bacteroides, Clostridium, and Lactobacillus. researchgate.netmdpi.com Deconjugation is a prerequisite for most subsequent microbial transformations. nih.gov

Dehydroxylation : Gut bacteria are capable of removing hydroxyl groups from the steroid nucleus of bile acids. nih.gov The most studied of these reactions is 7α-dehydroxylation, a multi-step pathway carried out by a small number of specialized Clostridium species. asm.orgfrontiersin.org This process converts primary bile acids (like cholic acid) into secondary bile acids (like deoxycholic acid). nih.govresearchgate.net While 1α-Hydroxydeoxycholic Acid-d4 is already a secondary bile acid, it could be a substrate for other bacterial dehydroxylases or modifying enzymes.

The interplay between host and microbial metabolism creates a complex and diverse pool of bile acid species that act as signaling molecules, influencing host metabolism and immune function. nih.govnih.gov

| Microbial Reaction | Enzyme(s) | Description | Key Bacterial Genera |

|---|---|---|---|

| Deconjugation | Bile Salt Hydrolase (BSH) | Cleavage of the amide bond linking the bile acid to glycine or taurine. nih.gov | Clostridium, Bacteroides, Lactobacillus, Bifidobacterium researchgate.netmdpi.com |

| 7α-Dehydroxylation | Bile acid-inducible (bai) operon enzymes | Multi-step removal of the 7α-hydroxyl group, converting primary to secondary bile acids. asm.orgfrontiersin.org | Clostridium (e.g., C. scindens, C. hiranonis) nih.govfrontiersin.org |

| Oxidation/Epimerization | Hydroxysteroid dehydrogenases (HSDHs) | Interconversion of hydroxyl groups at various positions on the steroid nucleus. | Bacteroides, Clostridium, Escherichia, Eggerthella |

Analytical Method Development and Quantitative Profiling Utilizing 1|a Hydroxydeoxycholic Acid D4

Application of 1α-Hydroxydeoxycholic Acid-d4 as a High-Precision Internal Standard in Mass Spectrometry

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, offering a means to compensate for matrix effects and variations in instrument response. 1α-Hydroxydeoxycholic Acid-d4, with its deuterium-labeled structure, serves as an ideal internal standard for the quantification of its unlabeled counterpart, 1α-hydroxydeoxycholic acid, and other structurally similar bile acids. Its identical physicochemical properties to the analyte of interest ensure that it behaves similarly during extraction, derivatization, and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Bile Acid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity. In the development of LC-MS/MS methods, 1α-Hydroxydeoxycholic Acid-d4 is introduced into samples at a known concentration at an early stage of sample preparation. This allows for the normalization of the analytical signal of the target analyte to that of the internal standard, thereby improving the accuracy and precision of the measurement.

The development of such methods involves the optimization of several parameters, including the chromatographic separation conditions and the mass spectrometric detection parameters. For instance, reversed-phase chromatography is commonly employed to separate the various bile acid species based on their hydrophobicity. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and 1α-Hydroxydeoxycholic Acid-d4 are monitored.

Table 1: Illustrative LC-MS/MS Parameters for Bile Acid Analysis using 1α-Hydroxydeoxycholic Acid-d4

| Parameter | Condition |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724)/Methanol (1:1) with 0.1% Formic Acid |

| Gradient | Optimized for separation of bile acid isomers |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (Analyte) | e.g., m/z [M-H]⁻ → [fragment ion]⁻ |

| MRM Transition (IS) | e.g., m/z [M+d4-H]⁻ → [fragment ion]⁻ |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 ms |

This table is for illustrative purposes and specific parameters would be optimized during method development.

Adaptation of Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Deuterated Bile Acids

While LC-MS/MS is more commonly used, gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for bile acid analysis. A critical prerequisite for GC-MS analysis of bile acids is a derivatization step to increase their volatility. This typically involves the esterification of the carboxylic acid group and the silylation of the hydroxyl groups.

In this context, 1α-Hydroxydeoxycholic Acid-d4 undergoes the same derivatization reactions as the endogenous bile acids. The resulting derivatized, deuterated internal standard can then be used for quantification. The development of a GC-MS method would involve optimizing the derivatization reaction conditions, the gas chromatographic separation, and the mass spectrometric detection parameters, often in selected ion monitoring (SIM) mode.

Optimization of Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of bile acids in complex biological matrices such as plasma, serum, urine, feces, and tissue homogenates presents a significant analytical challenge. The presence of interfering substances can lead to matrix effects, such as ion suppression or enhancement, which can compromise the accuracy of the results. The use of 1α-Hydroxydeoxycholic Acid-d4 is integral to the optimization of sample preparation techniques to mitigate these effects.

Common sample preparation techniques for bile acid analysis include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. The supernatant, containing the bile acids and the added 1α-Hydroxydeoxycholic Acid-d4, is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of bile acids from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical for achieving high extraction recovery.

Solid-Phase Extraction (SPE): SPE provides a more selective method for isolating bile acids from complex matrices. A sorbent material is used to retain the bile acids while interfering substances are washed away. The bile acids, along with the internal standard, are then eluted with a suitable solvent.

The optimization of these techniques involves evaluating parameters such as the choice of solvent, pH, and elution conditions to maximize the recovery of both the target analytes and 1α-Hydroxydeoxycholic Acid-d4, while minimizing the co-extraction of interfering compounds.

Validation of Quantitative Analytical Assays for Bile Acid Metabolites

Once an analytical method utilizing 1α-Hydroxydeoxycholic Acid-d4 as an internal standard has been developed, it must be rigorously validated to ensure its reliability and suitability for its intended purpose. Method validation is performed according to guidelines from regulatory bodies and scientific organizations. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

Recovery: The efficiency of the extraction procedure for the analyte and internal standard.

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.

The use of 1α-Hydroxydeoxycholic Acid-d4 is crucial in assessing many of these parameters, particularly in demonstrating that the method can accurately quantify the target bile acids across different concentrations and in the presence of matrix interferences.

Table 2: Example Validation Parameters for a Hypothetical Bile Acid Assay

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | Close to 1 with low variability |

| Stability | No significant degradation under tested conditions |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Advancements in High-Resolution Mass Spectrometry for Bile Acidomics

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) and Orbitrap-based systems, has emerged as a powerful tool for bile acidomics, which is the comprehensive analysis of all bile acids in a biological system. HRMS offers several advantages over traditional tandem mass spectrometry, including high mass accuracy and high resolution, which allows for the confident identification of unknown bile acid metabolites and the differentiation of isobaric species.

In the context of HRMS-based bile acidomics, 1α-Hydroxydeoxycholic Acid-d4 can be used not only for the quantification of known bile acids but also as a reference compound to aid in the identification of novel, structurally related bile acids. The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown compound, and fragmentation data can provide structural information. The known fragmentation pattern of 1α-Hydroxydeoxycholic Acid-d4 can be used as a template to interpret the fragmentation spectra of unknown hydroxy-deoxycholic acid isomers. This approach facilitates the expansion of the known bile acid metabolome and enhances our understanding of bile acid biology.

Investigation of 1|a Hydroxydeoxycholic Acid D4 As a Biochemical Probe and Biomarker

Utilization in Enzyme Activity Phenotyping and Mechanistic Research

The hydroxylation of deoxycholic acid to 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) is a specific metabolic pathway that has been leveraged to probe the function of CYP3A enzymes.

Assessment of Cytochrome P450 3A (CYP3A) Enzyme Activity In Vitro

In vitro studies have been fundamental in establishing the enzymatic origin of 1β-OH-DCA. Research using a panel of 21 recombinant human cytochrome P450 enzymes demonstrated that the 1β-hydroxylation of deoxycholic acid (DCA) is catalyzed almost exclusively by the CYP3A subfamily. nih.govresearchgate.net Specifically, CYP3A4 and CYP3A7 were identified as the primary enzymes responsible for this reaction, while the contribution of CYP3A5 was found to be minimal, approximately 10 to 50 times lower. nih.gov

The formation of 1β-OH-DCA in human liver microsome incubations was shown to be strongly inhibited by ketoconazole, a potent and specific CYP3A inhibitor. nih.govresearchgate.net This high degree of specificity indicates that the 1β-hydroxylation of DCA is a useful marker reaction for assessing CYP3A activity in in vitro systems, such as human liver microsomes and hepatocytes. nih.gov This specificity is crucial for a reliable biochemical probe, ensuring that the measured activity is not confounded by other metabolic pathways.

Exploration of Endogenous Metabolic Ratios as Surrogate Markers for Enzyme Function

Building on the in vitro findings, researchers have explored the ratio of the metabolite to its parent compound in biological fluids as a non-invasive surrogate marker for in vivo CYP3A activity. The urinary metabolic ratio (UMR) of 1β-OH-DCA to deoxycholic acid (DCA) has been a primary focus. researchgate.netmdpi.com Studies in healthy volunteers have shown that this endogenous ratio correlates significantly with the oral clearance of midazolam, which is considered the gold-standard probe for CYP3A activity. nih.gov

For instance, at baseline in one study, the 1β-OH-DCA/DCA UMR showed a strong correlation with oral midazolam clearance (r = 0.652, p = 0.041) and its maximum plasma concentration (Cmax) (r = -0.652, p = 0.041). nih.gov The relationship between the changes in the 1β-OH-DCA/ToDCA (total deoxycholic acid) urinary ratio and changes in oral midazolam clearance after treatment with CYP3A inhibitors was also found to be significant (rs = 0.53; p = 0.004), further validating its potential as a biomarker. mdpi.com The use of an endogenous marker like the 1β-OH-DCA/DCA ratio offers a significant advantage over exogenous probes like midazolam, as it avoids the need to administer a drug and allows for activity assessment from a simple urine or plasma sample. nih.gov

Studies on the Modulation of Enzyme Activity by Inducers and Inhibitors in Research Models

A crucial validation step for any biomarker is to demonstrate its responsiveness to known modulators of the target enzyme. The 1β-OH-DCA/DCA ratio has been shown to change predictably in response to both CYP3A inducers and inhibitors.

Treatment with potent CYP3A inducers leads to a marked increase in the formation of 1β-OH-DCA. For example, patients treated with carbamazepine, a strong CYP3A inducer, showed a 7-fold higher 1β-OH-DCA/DCA urinary ratio compared to a pooled control sample. nih.gov In a clinical study with the inducer rifampicin, the 1β-OH-DCA/DCA UMR increased significantly, with an induction ratio of 11.4 (p < 0.01). researchgate.net

Conversely, administration of CYP3A inhibitors decreases the ratio. Treatment with the potent inhibitor itraconazole (B105839) resulted in a 75% reduction in the 1β-OH-DCA/ToDCA ratio from baseline. nih.gov While some studies with short-term administration of inhibitors like voriconazole (B182144) and fluvoxamine (B1237835) showed a trend towards a decrease that did not reach statistical significance, the collective evidence strongly supports the biomarker's ability to reflect changes in CYP3A activity. nih.govresearchgate.net

| Modulator | Class | Effect on 1β-OH-DCA/DCA Ratio | Fold Change / Reduction | Reference |

|---|---|---|---|---|

| Rifampicin | Inducer | Increase | 11.4-fold increase | researchgate.net |

| Carbamazepine | Inducer | Increase | ~7-fold increase | nih.gov |

| Itraconazole | Inhibitor | Decrease | 75% reduction | nih.gov |

| Voriconazole & Fluvoxamine | Inhibitor | Decrease (non-significant) | 22% reduction | researchgate.net |

Application in Unraveling Bile Acid Signaling Pathways (focused on in vitro and mechanistic models)

The metabolism of bile acids by CYP3A4, including the formation of 1β-OH-DCA, is an integral part of a complex signaling network that maintains bile acid homeostasis and mitigates their potential cytotoxicity. nih.govresearchgate.net Bile acids themselves act as signaling molecules, activating nuclear receptors such as the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), which in turn regulate the expression of genes involved in bile acid synthesis, transport, and metabolism. amegroups.orgnih.gov

CYP3A4 is a target gene of both PXR and FXR and is adaptively up-regulated during cholestasis, a condition of high bile acid accumulation. amegroups.orgnih.gov The conversion of more hydrophobic and potentially toxic bile acids like deoxycholic acid into more hydrophilic, hydroxylated metabolites such as 1β-OH-DCA is a key detoxification mechanism. researchgate.net This hydroxylation increases the water solubility of the bile acid, facilitating its renal elimination and reducing its detergent-like toxic effects on cell membranes. amegroups.org

In vitro models demonstrate that this metabolic transformation alters the signaling potential of the bile acid. By converting DCA into a different molecular entity, CYP3A4 modulates the pool of ligands available to activate receptors like FXR. This feed-forward mechanism, where bile acids can trigger their own detoxification via PXR/FXR-mediated upregulation of CYP3A4, is a critical protective response to prevent liver injury from bile acid overload. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme-Substrate Interactions

The ability of CYP3A4 to metabolize a wide array of compounds, including endogenous molecules like bile acids, is attributed to its large and flexible active site. mdpi.com While specific SAR studies focusing solely on 1β-hydroxylation of DCA are not extensively detailed, broader research into CYP3A4-substrate interactions provides relevant insights.

CYP3A4 catalyzes the hydroxylation of various bile acids at different positions, including 1β, 6α, and others. amegroups.orgdrugbank.com The specific site of oxidation on the steroid nucleus of the bile acid is determined by its unique structure and how it orients within the enzyme's active site. For example, CYP3A4 efficiently catalyzes the 6α-hydroxylation of taurochenodeoxycholic acid and lithocholic acid, a reaction that shows a strong correlation with CYP3A protein levels in human liver microsomes. drugbank.com

Three-dimensional-quantitative structure-activity relationship (3D-QSAR) models have been developed for CYP3A4 to understand the features required for substrate binding. These models typically identify key pharmacophoric features, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, that govern the interaction between a substrate and the enzyme. nih.gov The structure of deoxycholic acid fits these general requirements, allowing it to bind to the active site in an orientation that presents the 1β-position to the enzyme's catalytic heme center for oxidation. The specificity of this reaction for CYP3A4 over other P450s highlights a refined structural complementarity between DCA and the CYP3A4 active site. nih.gov

Future Research Directions and Methodological Innovations in 1|a Hydroxydeoxycholic Acid D4 Research

Evolution of Stable Isotope Labeling Strategies for Complex Bile Acid Derivatives

The use of stable isotopes to trace metabolic pathways dates back to the pioneering work of Rudolf Schoenheimer, who utilized deuterium (B1214612) to demonstrate the conversion of cholesterol to bile acids. nih.govresearchgate.net This foundational research laid the groundwork for the development of sophisticated stable isotope labeling strategies that are now integral to metabolomics. nih.gov

Initially, radioactive isotopes were employed, but the safety and analytical advantages of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), have led to their widespread adoption. nih.gov Early methods involved the use of deuterated water (D₂O) to study cholesterol and bile acid synthesis, where the incorporation of deuterium could be monitored by gas chromatography/mass spectrometry (GC/MS). nih.gov These studies provided insights into the random incorporation of deuterium, reflecting the NADPD/NADPH ratio in the medium. nih.gov

Over the decades, the synthesis of specifically labeled bile acid derivatives has become more refined. nih.gov Established methods are now used to prepare deuterated analogs of various bile acid precursors and intermediates. nih.gov The evolution of these strategies has been driven by the need for more precise tools to investigate the complex and compartmentalized nature of bile acid metabolism.

Modern approaches in stable isotope-labeled metabolomics offer solutions to some of the major limitations of traditional metabolomics, including metabolite identification, absolute quantification, and flux analysis. nih.gov The ability to synthesize complex deuterated bile acids like 1α-Hydroxydeoxycholic Acid-d4 allows for highly specific tracing of metabolic fates, providing a clearer picture of biochemical transformations within a biological system.

| Era | Key Developments in Stable Isotope Labeling | Impact on Bile Acid Research |

| Early (1930s-1960s) | Introduction of deuterium as a tracer. nih.govnih.gov | Confirmed cholesterol as a precursor to bile acids. nih.govnih.gov |

| Mid (1970s-1990s) | Development of methods using D₂O and GC/MS analysis. nih.gov | Enabled studies on the dynamics of cholesterol and bile acid synthesis. nih.gov |

| Modern (2000s-Present) | Synthesis of specifically labeled complex bile acid derivatives. nih.gov | Allows for precise tracing of metabolic pathways and flux analysis. nih.govcreative-proteomics.com |

Development of Advanced High-Throughput Analytical Platforms for Bile Acidomics

The complexity of the bile acid pool, which includes a wide array of primary, secondary, and tertiary bile acids and their conjugates, presents significant analytical challenges. sciex.com To address this, a variety of advanced high-throughput analytical platforms have been developed, enabling comprehensive and quantitative analysis of bile acids in biological matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone of bile acid analysis due to its high sensitivity, selectivity, and versatility. acs.orgfrontiersin.org Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) allows for the rapid and robust quantification of a large number of bile acid species in various biological samples, including serum, plasma, feces, and tissues. nih.govacs.orgresearchgate.net These methods can separate and detect over 100 bile acid species in a single run. acs.org

High-resolution mass spectrometry (HRMS) offers an alternative to conventional MS/MS for the selective quantitation of bile acids, particularly for those that exhibit poor fragmentation. nih.gov The high resolving power of instruments like time-of-flight (TOF) and Orbitrap mass spectrometers enables the accurate identification and profiling of bile acids in complex mixtures. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable tool, especially for the analysis of unconjugated bile acids. nih.gov Although it often requires derivatization steps, GC-MS provides excellent chromatographic resolution and sensitive detection. acs.org

High-throughput screening (HTS) assays have also been developed to evaluate the interaction of drugs with bile acid transporters, which is crucial for assessing the risk of drug-induced liver injury. nih.govoup.com These assays often utilize fluorescently labeled bile acid derivatives to monitor transport activity in a high-throughput format. nih.govoup.com The development of such platforms has been instrumental in advancing our understanding of bile acid homeostasis and its role in health and disease.

| Analytical Platform | Key Features | Applications in Bile Acidomics |

| UHPLC-MS/MS | High sensitivity, specificity, and throughput. nih.govacs.org | Targeted quantification of a large number of bile acids in various biological samples. researchgate.netmdpi.com |

| LC-HRMS | High mass accuracy and resolution. nih.gov | Profiling of complex bile acid mixtures and identification of novel metabolites. acs.org |

| GC-MS | Excellent chromatographic separation for unconjugated bile acids. nih.gov | Selective analysis of individual bile acids. acs.org |

| HTS Assays | Rapid screening of large compound libraries. nih.govplos.org | Evaluation of drug interactions with bile acid transporters. oup.com |

Integration of Deuterated Tracers in Multi-Omics Approaches for Systems Biology

The integration of stable isotope tracing with other 'omics' technologies is a powerful strategy for gaining a systems-level understanding of biological processes. nih.gov Deuterated tracers, such as 1α-Hydroxydeoxycholic Acid-d4, play a pivotal role in these multi-omics approaches by providing dynamic information about metabolic fluxes that complements the static snapshots provided by genomics, transcriptomics, and proteomics. immune-system-research.com

Metabolic Flux Analysis (MFA) , which utilizes stable isotope tracers to quantify the rates of metabolic reactions, is a cornerstone of this integrated approach. creative-proteomics.comcreative-proteomics.com By tracking the incorporation of deuterium from labeled precursors into downstream metabolites, researchers can map the flow of molecules through metabolic networks and identify key regulatory nodes. creative-proteomics.com

When combined with other omics data, stable isotope tracing can help to elucidate the functional consequences of genetic or environmental perturbations. For instance, changes in gene expression identified by transcriptomics can be correlated with alterations in metabolic fluxes determined by isotope tracing, providing a more complete picture of the cellular response. immune-system-research.com

The use of deuterated tracers is particularly advantageous in in vivo studies, including those in humans, due to their non-radioactive nature. nih.gov This allows for the safe investigation of metabolic dynamics in a physiological context. nih.gov Furthermore, advanced analytical techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even be used to image the subcellular distribution of deuterated tracers, providing spatial information to complement the quantitative data from mass spectrometry. nih.govnih.gov

The integration of data from these different 'omics' platforms presents significant bioinformatics challenges, but the development of new computational tools is paving the way for a more holistic understanding of complex biological systems. nih.gov

Novel Applications of 1α-Hydroxydeoxycholic Acid-d4 in Mechanistic Biochemical Investigations

Deuterated bile acids, including 1α-Hydroxydeoxycholic Acid-d4, serve as invaluable tools for elucidating the intricate mechanisms of bile acid metabolism and signaling. Their use as internal standards in quantitative mass spectrometry is well-established, allowing for accurate and precise measurement of their unlabeled counterparts in biological samples. sciex.com

Beyond their role as internal standards, deuterated bile acids are increasingly being used as tracers to investigate the kinetics of bile acid synthesis, transport, and biotransformation. tandfonline.com By administering a labeled bile acid and monitoring its fate over time, researchers can determine rates of production, absorption, and excretion, providing a dynamic view of the enterohepatic circulation. tandfonline.com

The kinetic isotope effect, where the presence of deuterium can slightly alter the rate of a chemical reaction, can also be exploited to study reaction mechanisms. escholarship.org This can provide insights into the rate-limiting steps of enzymatic transformations involving bile acids.

Furthermore, the use of deuterated tracers can help to distinguish between different metabolic sources contributing to the same metabolite pool. immune-system-research.com In the context of 1α-Hydroxydeoxycholic Acid-d4, this could be used to differentiate between its formation from deuterated precursors versus the direct administration of the labeled compound itself.

The application of 1α-Hydroxydeoxycholic Acid-d4 in mechanistic studies is expected to grow as researchers seek to unravel the complex interplay between the host and the gut microbiota in bile acid metabolism. nih.gov The ability to trace the biotransformations of specific bile acids by the gut microbiome will be critical for understanding their role in signaling pathways and their contribution to various physiological and pathological states.

| Application | Description | Significance |

| Internal Standard | Used for accurate quantification of endogenous 1α-Hydroxydeoxycholic Acid in mass spectrometry. sciex.com | Enables precise measurement of bile acid concentrations in biological samples. |

| Metabolic Tracer | Allows for the study of the kinetics of synthesis, transport, and metabolism of 1α-Hydroxydeoxycholic Acid. tandfonline.com | Provides dynamic information about the enterohepatic circulation and metabolic fluxes. |

| Mechanistic Probe | Utilizes the kinetic isotope effect to investigate enzymatic reaction mechanisms. escholarship.org | Helps to identify rate-limiting steps in bile acid biotransformation. |

| Source Tracking | Differentiates between various metabolic origins of a particular bile acid. immune-system-research.com | Elucidates the contributions of different pathways to the bile acid pool. |

Q & A

Basic Research Questions

Q. How is 1|A-Hydroxydeoxycholic Acid-d4 synthesized, and what analytical methods validate its structural integrity and purity?

- Methodology : Deuterated bile acids like this compound are synthesized via isotope exchange or enzymatic deuteration. Structural validation requires nuclear magnetic resonance (NMR) for deuterium positioning and high-resolution mass spectrometry (HR-MS) for isotopic purity (>95% as per GC47187 and GC48128 standards). Purity is confirmed via HPLC with UV/Vis or charged aerosol detection, referencing Certificate of Analysis (COA) data (e.g., Lot No. 330271P-1MG-A-010) .

Q. What is the role of deuterated bile acids like this compound in quantitative LC-MS/GC-MS workflows?

- Methodology : These compounds serve as internal standards (IS) to correct for matrix effects and ionization variability. For example, in bile acid quantification, deuterated analogs (e.g., Cholic Acid-d4, Deoxycholic Acid-d4) are spiked into biological samples at 1.0 µM concentrations. Recovery rates are validated via calibration curves using isotope dilution, ensuring accuracy within ±15% of nominal values .

Q. How do researchers ensure batch-to-batch consistency for deuterated standards in longitudinal studies?

- Methodology : Consistency is verified through multi-lot COA comparisons (e.g., purity >95%, isotopic enrichment ≥98%) and stability testing under storage conditions (−20°C, lyophilized). Cross-referencing SDF files and spectral libraries (e.g., CAS 112076-61-6 for Deoxycholic Acid-d4) ensures traceability .

Advanced Research Questions

Q. How can experimental design address contradictions in deuterated bile acid recovery rates across different biological matrices?

- Methodology : Contradictions arise from matrix-specific ion suppression or protein binding. To mitigate this, perform matrix-matched calibration using deuterated IS spiked into blank matrices (e.g., plasma, feces). Normalize recovery rates using parallel reaction monitoring (PRM) or differential mobility spectrometry (DMS) to isolate target ions .

Q. What protocols optimize the extraction efficiency of this compound from complex microbial consortia in gut microbiome studies?

- Methodology : Use solid-phase extraction (SPE) with C18 columns (e.g., Monospin C18) and deuterated IS mix (1.0 µM). Derivatize samples via methoxyamination or trimethylsilylation to enhance volatility for GC-MS. Validate extraction efficiency (>85%) via spike-and-recovery experiments in simulated gut microbiota models .

Q. How do researchers distinguish cross-reactivity between deuterated bile acids and endogenous analogs in multiplex assays?

- Methodology : Cross-reactivity is minimized by chromatographic separation (e.g., UPLC with C18 columns) and selective reaction monitoring (SRM) targeting unique fragmentation patterns. For example, Taurocholic Acid-d4 (m/z 518.3 → 80.1) is resolved from endogenous Tauro-β-muricholic Acid-d4 (GC49011) using gradient elution .

Q. What statistical approaches resolve data variability in deuterated bile acid pharmacokinetic studies?

- Methodology : Apply non-compartmental analysis (NCA) with bootstrap resampling (n=1,000 iterations) to estimate AUC and Cmax. Use mixed-effects models to account for inter-subject variability, referencing bile acid kinetics in neurodegenerative disease models (e.g., TUDCA-d4 in Parkinson’s studies) .

Methodological Notes

- Critical Validation Steps :

- Data Interpretation Pitfalls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.